![molecular formula C20H17ClN4O3 B040311 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline CAS No. 115687-05-3](/img/structure/B40311.png)
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline
Overview
Description
Scientific Research Applications
Pharmaceutical Research
CPNQ, like many nitroarylpiperazines, could be of interest in pharmaceutical research. The piperazine ring is a common feature in many biologically active molecules, suggesting potential applications in drug design and discovery.
Organic Synthesis
Biological Properties
The nitro group on the quinoline ring might influence the compound’s reactivity and potential biological properties. Further research could explore these properties in more detail.
Lipophilicity Studies
The presence of a chlorine atom in the chlorobenzoyl group may affect the lipophilicity (fat solubility) of the molecule. This could make CPNQ useful in studies investigating how lipophilicity affects the behavior of molecules in biological systems.
Nucleophilic Substitution Reactions
The nitro group on the quinoline ring might be susceptible to nucleophilic substitution reactions. This could make CPNQ a useful compound in studies of these types of chemical reactions.
Hydrolysis Studies
The chlorobenzoyl group in CPNQ could potentially undergo hydrolysis (reaction with water) under specific conditions. This could make CPNQ a useful compound in studies of hydrolysis reactions.
Mechanism of Action
Target of Action
The primary targets of 5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline are misfolded proteins that accumulate in neurodegenerative diseases . These include huntingtin in Huntington’s disease and alpha-synuclein in Parkinson’s disease .
Mode of Action
This compound interacts with its targets by promoting the formation of inclusions in cellular models of both Huntington’s disease and Parkinson’s disease . Despite the aggregate-forming specifics, the compound prevents huntingtin-mediated proteasome dysfunction and reduces alpha-synuclein-mediated toxicity .
Biochemical Pathways
The affected pathways involve the aggregation and degradation of misfolded proteins. The compound’s action leads to the formation of larger cytoplasmic or nuclear inclusions . This process may actually lessen cellular pathology in both Huntington’s and Parkinson’s diseases .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of larger inclusions and the prevention of proteasome dysfunction . These results suggest that inclusions are beneficial rather than toxic . This finding challenges the traditional view of protein aggregation in neurodegenerative diseases and provides a new perspective for therapeutic approaches .
Action Environment
properties
IUPAC Name |
(4-chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c21-15-5-3-14(4-6-15)20(26)24-12-10-23(11-13-24)17-7-8-18(25(27)28)19-16(17)2-1-9-22-19/h1-9H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNPVNZJCWIQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398200 | |
Record name | (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline | |
CAS RN |
115687-05-3 | |
Record name | (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CPNQ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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